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Compound of Interest

Compound Name: Boc-D-Lys(TFA)-OH

Cat. No.: B558488 Get Quote

In the intricate field of peptide chemistry and the development of novel therapeutics, the choice

of amino acid building blocks is paramount. Nα-Boc-Nε-TFA-D-lysine (CAS Number: 96561-04-

5) is a highly specialized derivative of the amino acid lysine, engineered for precise control in

complex synthetic strategies.[1][2] Also known by its synonym, Boc-D-Lys(Tfa)-OH, this

compound is not a standard, off-the-shelf reagent but rather a strategic tool for addressing

specific challenges in peptide design, such as enhancing proteolytic stability and enabling site-

specific modifications.[1]

This guide provides an in-depth exploration of Nα-Boc-Nε-TFA-D-lysine, moving beyond simple

catalog data to explain the causality behind its design and application. We will delve into its

physicochemical properties, the rationale of its orthogonal protection scheme, and provide

field-proven protocols for its use, empowering researchers to leverage its unique capabilities in

their work.

Core Physicochemical and Analytical Data
The reliable application of any chemical reagent begins with a thorough understanding of its

fundamental properties. Nα-Boc-Nε-TFA-D-lysine is a white crystalline powder, and its key

characteristics are summarized below.[1] Adherence to recommended storage conditions is

critical for maintaining its integrity and ensuring reproducible results in synthesis.
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Property Value Source

CAS Number 96561-04-5 [1]

IUPAC Name

(2R)-2-{[(tert-

butoxy)carbonyl]amino}-6-

(2,2,2-

trifluoroacetamido)hexanoic

acid

[2][3]

Molecular Formula C₁₃H₂₁F₃N₂O₅ [1]

Molecular Weight 342.3 g/mol [1]

Melting Point 103-109 °C [1]

Appearance White to off-white solid/powder [1]

Optical Rotation
[α]D22 = +3 ± 2º (c=1 in

Acetone)
[1]

Purity (Typical) ≥ 98% (HPLC) [1]

Storage Conditions
0-8°C, sealed in a dry

environment
[1][2]

The Cornerstone of Utility: The Orthogonal
Protection Strategy
The primary value of Nα-Boc-Nε-TFA-D-lysine lies in its dual-protection scheme, which is a

classic example of an "orthogonal" system. In peptide synthesis, orthogonal protecting groups

are those that can be removed under distinct chemical conditions, allowing for the selective

deprotection of one functional group while others on the molecule remain intact.[4][5] This

principle is fundamental for building complex peptides and performing site-specific

modifications.[4][6]

The Nα-Boc Group: The Temporary Guardian
The tert-butyloxycarbonyl (Boc) group protects the α-amino group, the site of peptide bond

formation.[7] Its critical feature is its lability under moderately acidic conditions, typically using
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trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] This allows for its

removal at the beginning of each coupling cycle in Boc-based solid-phase peptide synthesis

(SPPS) to expose the α-amine for the addition of the next amino acid.

The Nε-TFA Group: The Semi-Permanent Shield
The trifluoroacetyl (TFA) group protects the ε-amino group of the lysine side chain.[4] Unlike

the Boc group, the TFA group is stable to the acidic conditions used for Boc removal.[4] Its

removal requires mild basic conditions, such as treatment with an aqueous ammonia solution

or piperidine. This differential stability is the essence of the orthogonal strategy. It ensures that

the lysine side chain does not participate in unwanted reactions during the elongation of the

peptide backbone. Furthermore, it allows for the option of removing the TFA group while the

peptide is still attached to the solid support, opening avenues for targeted modifications like

biotinylation, fluorophore conjugation, or the synthesis of branched peptides.[4]

Nα-Boc-Nε-TFA-D-lysine

Nε-TFA-D-lysine
(α-amine free for coupling)

  TFA / DCM  
(Acidic Deprotection)

Nα-Boc-D-lysine
(ε-amine free for modification)

  Aqueous Base (e.g., Piperidine)  
(Basic Deprotection)

Click to download full resolution via product page

Caption: Orthogonal deprotection of Nα-Boc-Nε-TFA-D-lysine.

Application in Boc Solid-Phase Peptide Synthesis
(SPPS): A Validated Protocol
The incorporation of Nα-Boc-Nε-TFA-D-lysine into a growing peptide chain follows the standard

workflow of Boc-SPPS. The protocol below is a self-validating system; successful coupling and

deprotection at each step are confirmed by qualitative tests (e.g., ninhydrin test) before

proceeding to the next cycle.

Experimental Protocol: Single Coupling Cycle
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This protocol assumes a starting point of a resin-bound peptide with a free N-terminal amine.

Resin Swelling:

Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by

dimethylformamide (DMF) for 30 minutes.

Amino Acid Activation:

In a separate vessel, dissolve Nα-Boc-Nε-TFA-D-lysine (2.5 eq.) and an activating agent

such as HBTU (2.45 eq.) in DMF.

Add N,N-diisopropylethylamine (DIPEA) (5.0 eq.) to the solution.

Allow the activation to proceed for 5-10 minutes at room temperature. The causality here

is the formation of a highly reactive ester intermediate, primed for nucleophilic attack by

the free amine on the resin.

Coupling Reaction:

Drain the DMF from the swollen resin.

Add the activated amino acid solution to the resin.

Agitate the reaction vessel for 1-2 hours at room temperature.

Validation: Perform a ninhydrin test. A negative result (beads remain colorless) indicates

complete coupling. If positive, the coupling step should be repeated.

Washing:

Drain the reaction mixture.

Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove excess

reagents and byproducts.

Nα-Boc Deprotection:
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Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

This step cleaves the Boc group, exposing a new N-terminal amine for the next coupling

cycle.[7]

Causality: The high acidity protonates the tert-butyl group, leading to its elimination as

isobutylene and carbon dioxide, liberating the free amine.

Washing and Neutralization:

Wash the resin with DCM (3x) to remove residual TFA.

Neutralize the protonated N-terminal amine by washing with a 10% DIPEA solution in DMF

(2x), followed by DMF washes (3x). The resin is now ready for the next amino acid

coupling cycle.

Resin-Bound Peptide
(Free N-terminus)

Couple to Resin

Activate
Boc-D-Lys(TFA)-OH

(HBTU/DIPEA)

Wash
(DMF/DCM)

Nα-Boc Deprotection
(TFA in DCM)

Wash & Neutralize
(DIPEA/DMF)

Ready for
Next Cycle
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Caption: Workflow for a single coupling cycle in Boc-SPPS.

Field-Proven Insights and Strategic Considerations
Rationale for Using a D-Amino Acid
The incorporation of D-amino acids, such as D-lysine, is a well-established strategy to enhance

the stability of peptides against enzymatic degradation.[9] Most proteases are stereospecific

and preferentially cleave peptide bonds between L-amino acids. By introducing a D-amino acid,

the resulting peptide becomes a poor substrate for these enzymes, significantly increasing its

in vivo half-life—a critical attribute for peptide-based drugs.

On-Resin Side Chain Modification
A key advantage of the TFA protecting group is the ability to deprotect it orthogonally on the

resin. After the peptide sequence is complete, the resin can be treated with a mild base (e.g.,

20% piperidine in DMF) to selectively remove the Nε-TFA group, exposing the lysine side-chain

amine. This free amine can then be reacted with a variety of agents (e.g., activated esters of

fluorophores, biotin, or polyethylene glycol) to create specifically labeled or modified peptides

before the final cleavage from the resin.

Conclusion: A Tool for Precision and Innovation
Nα-Boc-Nε-TFA-D-lysine is more than a mere reagent; it is an enabling tool for the modern

peptide chemist. Its unique combination of a D-configuration and an orthogonal protection

strategy provides a robust solution for enhancing peptide stability and facilitating complex, site-

specific modifications. By understanding the chemical principles behind its design and applying

validated protocols, researchers, scientists, and drug development professionals can

confidently incorporate this building block to advance the frontiers of peptide-based science

and therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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